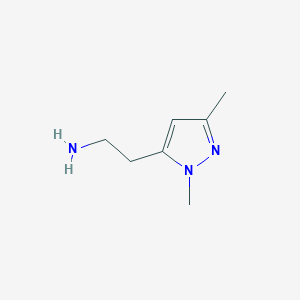
2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine
説明
“2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine”, also known as DMPEA, is a derivative of pyrazol. It has a molecular formula of C7H13N3 and a molecular weight of 139.2 g/mol .
Synthesis Analysis
The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group has been achieved through intermediate derivatization methods (IDMs) . In one study, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were synthesized under mild and greener reaction conditions with excellent yields .
Molecular Structure Analysis
The InChI code for “2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine” is 1S/C7H13N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3-4,8H2,1-2H3 . This indicates the presence of a pyrazole ring with two methyl groups attached to it, along with an ethanamine group.
Physical And Chemical Properties Analysis
“2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine” has a molecular weight of 139.2 g/mol . It is described as an oil in its physical form .
科学的研究の応用
Antifungal Activity
Pyrazole derivatives, including 2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine, have shown potential as antifungal agents. These compounds can be synthesized with good yields and characterized using various techniques such as X-ray diffraction, UV–Vis, FTIR, and NMR experiments. Their antifungal efficacy is often evaluated through in vitro assays, and they hold promise for the development of new antifungal medications .
Antileishmanial and Antimalarial Effects
These pyrazole derivatives have been studied for their antileishmanial and antimalarial activities. In vitro and in vivo studies against Leishmania aethiopica and Plasmodium berghei have demonstrated the potential of these compounds to act as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic activities of pyrazole derivatives have been evaluated against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines. These studies are crucial for identifying potential anticancer drugs and understanding their mechanisms of action .
Biological and Pharmacological Applications
Pyrazole derivatives are known for their wide range of biological and pharmacological applications. They have been demonstrated to possess anticancer, antitumor, anti-tubercular, anti-AIDS, anti-malarial, and anti-inflammatory activities. This versatility makes them valuable in the synthesis of molecular systems for various therapeutic applications .
Catalysis and Enzyme Inhibition
These compounds have also found applications in catalysis and enzyme inhibition. Their ability to act as building blocks for systems involved in catalytic processes and inhibiting specific enzymes is of significant interest in the field of biochemistry and molecular biology .
Electrocatalysis and CO2 Capture
In addition to their biological applications, pyrazole derivatives have been employed in electrocatalysis and CO2 capture. Their unique chemical structure allows them to be used in systems designed for environmental applications, such as reducing carbon emissions and capturing greenhouse gases .
特性
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKEPPKXZPQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dimethyl-1H-pyrazol-5-YL)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)
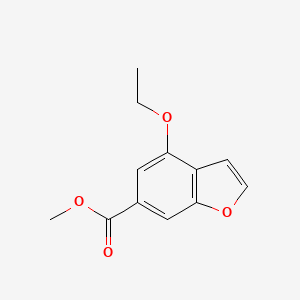
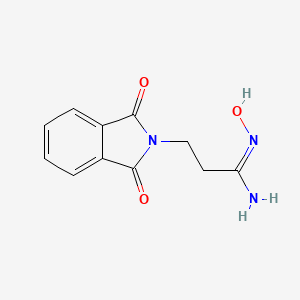
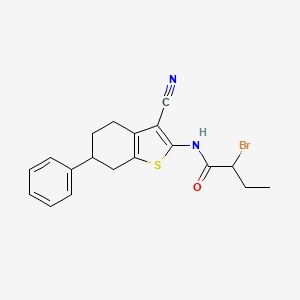


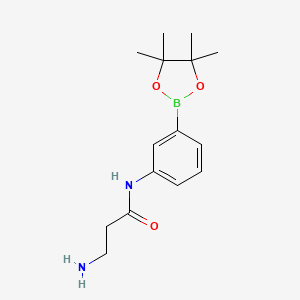
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)
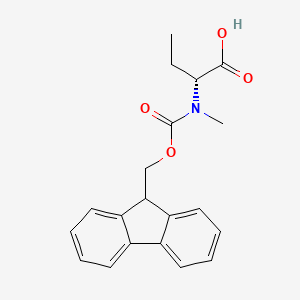
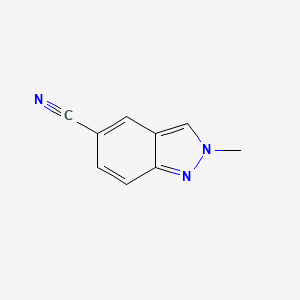

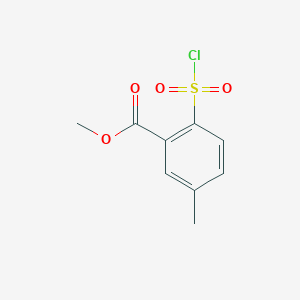
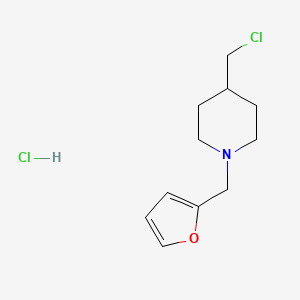
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)